molecular formula C10H11N B146702 2,3-Dimethylindole CAS No. 91-55-4

2,3-Dimethylindole

Cat. No.: B146702
CAS No.: 91-55-4
M. Wt: 145.2 g/mol
InChI Key: PYFVEIDRTLBMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylindole is an organic compound belonging to the indole family, characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry. It is a derivative of indole, with two methyl groups attached at the 2 and 3 positions of the indole ring.

Mechanism of Action

Target of Action

2,3-Dimethylindole, also known as 2,3-Dimethyl-1H-indole, is a versatile compound that has been studied in various applications. It has been used as a donor for novel thermally activated delayed fluorescence emitters . In this role, it interacts with the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energy levels .

Mode of Action

The compound’s interaction with its targets involves the donation of electrons from the this compound to the LUMO and HOMO energy levels . This interaction results in different energy gaps between singlet and triplet states, and different reverse intersystem crossing process efficiency .

Biochemical Pathways

This compound has been studied as a new liquid organic hydrogen carrier (LOHC) in hydrogen storage applications . The hydrogenation of this compound was conducted over 5 wt% Ru/Al2O3, and the dehydrogenation of the fully hydrogenated product was performed over 5 wt% Pd/Al2O3 . These processes affect the hydrogen storage and release pathways, with potential downstream effects on energy storage and release .

Result of Action

The molecular and cellular effects of this compound’s action depend on its application. For instance, in its role as a donor for thermally activated delayed fluorescence emitters, the compound contributes to the generation of greenish-blue emission . In hydrogen storage applications, the compound’s hydrogenation and dehydrogenation result in the storage and release of hydrogen .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in hydrogen storage applications, the temperature and hydrogen pressure significantly affect the hydrogenation of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylindole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include 2,3-dimethylphenylhydrazine and an appropriate ketone or aldehyde.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or ruthenium on alumina are often used to facilitate the hydrogenation and dehydrogenation reactions necessary for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Indole: The parent compound, lacking the methyl groups at the 2 and 3 positions.

    1,2-Dimethylindole: A similar compound with methyl groups at the 1 and 2 positions.

    3-Methylindole: A compound with a single methyl group at the 3 position.

Uniqueness: 2,3-Dimethylindole is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups at the 2 and 3 positions can affect the electron density of the indole ring, making it more reactive in certain chemical reactions compared to its unsubstituted or differently substituted counterparts .

Properties

IUPAC Name

2,3-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFVEIDRTLBMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059027
Record name 1H-Indole, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 2,3-Dimethylindole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9925
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00179 [mmHg]
Record name 2,3-Dimethylindole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9925
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

91-55-4
Record name 2,3-Dimethylindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole, 2,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indole, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIMETHYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFW7O9HWZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3-Butine-2-ol (0.701 g, 10 mmol), aniline (0.931 g, 10 mmol), Ru3(CO)12 (32.0 mg, 0.05 mmol) and aniline hydrochloride (0.259 g, 2.0 mmol) were placed in a 10 ml round-bottomed flask, and the mixture was stirred at 120° C. for 12 hours. After cooling, dichloromethane (3 mL) was added, and the organic layer was washed twice with 1 M hydrochloric acid (2 mL) and once with water (2 mL). The organic layer was dried over sodium sulfate, and the solvent was distilled away, whereby 2,3-dimethyl indole (1.31 g; 9.0 mmol; yield, 90%; purity, about 99%) was obtained.
Quantity
0.701 g
Type
reactant
Reaction Step One
Quantity
0.931 g
Type
reactant
Reaction Step One
Quantity
0.259 g
Type
reactant
Reaction Step One
Name
Ru3(CO)12
Quantity
32 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Aniline was reacted with methyl ethyl ketone in the same way as in Example 3. 2,3-Dimethylindole was formed in a yield of 93% of the theoretical yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethylindole
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylindole
Reactant of Route 3
2,3-Dimethylindole
Reactant of Route 4
Reactant of Route 4
2,3-Dimethylindole
Reactant of Route 5
Reactant of Route 5
2,3-Dimethylindole
Reactant of Route 6
Reactant of Route 6
2,3-Dimethylindole
Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-dimethylindole?

A1: this compound has a molecular formula of C10H11N and a molecular weight of 145.20 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Commonly used spectroscopic techniques include 1H NMR, 13C NMR, UV-vis, fluorescence, and mass spectrometry. [, , , , , , , , , , , ]

Q3: How does the environment affect the spectroscopic properties of this compound?

A3: The UV-vis absorption and fluorescence emission properties of this compound are sensitive to solvent polarity. Additionally, in liquid crystal environments, the lower energy absorption band of this compound exhibits a red shift compared to isotropic solvents. [, ]

Q4: What is the major product formed during the autoxidation of this compound?

A4: Autoxidation of this compound primarily yields an oxidized dimer, specifically 3,3a,4,8b-tetrahydro-3′,3a,8b-trimethylsopiro-[2H-furo[3,2-b]indole-2,2′-indoline]-3′-ol. [, ]

Q5: How does the presence of peroxides and oxygen affect the rearrangement products of 3-hydroxy-2,3-dimethylindolenine dimer?

A5: While acid-catalyzed rearrangement of the dimer leads to the formation of this compound and 2-formyl-3-methylindole, the presence of peroxides and oxygen results in additional side products. []

Q6: How do different oxidizing agents react with this compound?

A6: this compound can be oxidized by various reagents like potassium peroxodisulphate, peroxomonosulfate, peroxodiphosphoric acid, and peroxomonophosphoric acid. The reaction mechanisms often involve electrophilic attack on the C-3 position of the indole ring, leading to the formation of indolenine intermediates and ultimately yielding 3-methylindole-2-carbaldehyde. [, , ]

Q7: What is the role of singlet oxygen in reactions with N-acylated this compound derivatives?

A7: Singlet oxygen reacts with N-acylated 2,3-dimethylindoles via ene reactions, primarily forming hydroperoxyindolines. For example, 1-acetyl-2,3-dimethylindole yields 1-acetyl-2-hydroperoxy-3-methyleneindoline upon reaction with singlet oxygen. []

Q8: Can this compound be used as a starting material for the synthesis of other heterocyclic compounds?

A8: Yes, this compound serves as a valuable precursor for synthesizing various heterocycles, including pyrrolo[3,4-b]indoles and 2,3-diaminopyrroles. [, ]

Q9: How does the 2,3-dimethylindolide anion coordinate to metal centers?

A9: The 2,3-dimethylindolide anion demonstrates diverse coordination modes with metals like potassium, yttrium, and samarium. It can bind through η1, η3, and η5 interactions, highlighting its flexibility as a ligand. []

Q10: What type of catalyst can facilitate the C-alkylation of this compound with α-chloro sulfides?

A10: Neutral alumina effectively catalyzes the C-alkylation of this compound with α-chloro sulfides, leading to the formation of indolenine derivatives. []

Q11: Can this compound be used in hydrogen storage applications?

A11: Research suggests that this compound can potentially act as a liquid organic hydrogen carrier (LOHC). Its hydrogenation and dehydrogenation reactions have been investigated using Ru/Al2O3 and Pd/Al2O3 catalysts, respectively. []

Q12: Does this compound exhibit antiulcer activity?

A12: While some this compound-1-alkanamide derivatives have shown antisecretory activity in rats, suggesting potential antiulcer properties, this compound itself was found to be active. [, ]

Q13: Can this compound derivatives be used in photorefractive materials?

A13: Yes, polysiloxanes and poly-N-vinyl derivatives incorporating this compound units have shown promise as photoconductive substrates for photorefractive applications. [, ]

Q14: How does this compound interact with myeloperoxidase?

A14: this compound, along with other indole derivatives, can inhibit the chlorinating activity of myeloperoxidase, a crucial enzyme involved in the production of hypochlorous acid by activated leukocytes. This inhibition stems from the accumulation of the inactive redox form of myeloperoxidase, compound II (MPO-II). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.